molecular formula C20H34N2O2 B5904300 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide

2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide

Cat. No. B5904300
M. Wt: 334.5 g/mol
InChI Key: AEGXZBUKLLESLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide, also known as memantine, is a drug used to treat Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that plays a crucial role in learning and memory.

Mechanism of Action

Memantine works by blocking the NMDA receptor, which is involved in the regulation of glutamate. By blocking this receptor, 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide helps to regulate the activity of glutamate and prevent excessive stimulation of the brain cells. This helps to protect the brain cells from damage and improve cognitive function.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow to the brain, and protect brain cells from damage. Memantine has also been shown to improve synaptic plasticity, which is important for learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can be difficult to administer in lab experiments due to its low solubility in water.

Future Directions

There are a number of future directions for research on 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide. One area of research is the potential use of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is the development of new formulations of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide that are more soluble in water and easier to administer. Additionally, research is needed to better understand the long-term effects of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide and its potential for use in combination with other drugs.

Synthesis Methods

Memantine is synthesized by reacting 1-adamantylamine with ethyl chloroacetate to form 1-(1-adamantyl)ethyl acetate. This intermediate is then reacted with N-methylmorpholine and propylene oxide to form 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide.

Scientific Research Applications

Memantine has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. Memantine has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O2/c1-15(22-3-5-24-6-4-22)14-21(2)19(23)13-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGXZBUKLLESLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)CC12CC3CC(C1)CC(C3)C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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